Vicriviroc (SCH-D) is a synthetic small molecule classified as a piperazine-based CCR5 receptor antagonist. [] It plays a crucial role in scientific research, particularly in understanding and developing treatments for HIV-1 infection. [] Vicriviroc binds specifically to the CCR5 receptor and prevents CCR5-tropic HIV-1 isolates from infecting target cells. []
Vicriviroc can be synthesized using a multistep process involving a series of chemical reactions. The process includes the preparation of various intermediates, ultimately leading to the final compound. Specifically, four isotopically labelled forms of Vicriviroc were synthesized: low specific activity [3H]Vicriviroc, [14C]Vicriviroc for absorption, distribution, metabolism, and excretion work, including a study in humans, high specific activity [3H]Vicriviroc for CCR5 receptor binding, and [2H4]Vicriviroc for use as an internal standard for a liquid chromatography–mass spectrometry bioanalytical method. []
Vicriviroc is characterized by a complex three-dimensional structure featuring a planar amido function and distinct conformational preferences of the piperazine and piperidine rings. [] Theoretical studies using density functional theory (DFT) calculations, nuclear magnetic resonance (NMR) spectroscopy, and X-ray analysis have been employed to fully characterize its 3D structure. [] This analysis revealed various conformational families, each defined by unique through-space contacts and comparable energy values. [] The coexistence of multiple conformations in equilibrium, each exhibiting different chair geometries of the heterocyclic rings, was confirmed through high-field NMR spectroscopy and NOESY experiments. []
Vicriviroc exerts its antiviral effect by selectively binding to the CCR5 chemokine receptor on the surface of host cells. [, ] This binding action prevents the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor, effectively blocking the entry of R5-tropic HIV-1 into susceptible cells. [, ] This mechanism of action classifies Vicriviroc as an entry inhibitor, contrasting with other antiretroviral agents that target post-entry stages of the HIV-1 replication cycle. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: